molecular formula C9H11NO3 B6285307 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid CAS No. 1415985-94-2

4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid

Cat. No.: B6285307
CAS No.: 1415985-94-2
M. Wt: 181.2
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Description

4-(2-Hydroxypropan-2-yl)pyridine-2-carboxylic acid (CAS: 1800399-12-5) is a pyridine derivative characterized by a hydroxyl-substituted isopropyl group at the 4-position and a carboxylic acid moiety at the 2-position of the pyridine ring. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 221.23 g/mol (CID: 90456858) . The compound’s structure is defined by the SMILES notation CC(C)(C1=NC=CC(=C1)C(=O)O)O, and its InChIKey is GDDQYVJKADMDFF-UHFFFAOYSA-N . The hydroxypropan-2-yl substituent introduces steric bulk and hydrophilic properties, distinguishing it from simpler pyridine-carboxylic acids.

Properties

CAS No.

1415985-94-2

Molecular Formula

C9H11NO3

Molecular Weight

181.2

Purity

90

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 4-(propan-2-yl)pyridine-2-carboxylic acid.

  • Reagents : F2F_2 gas (10% in N2N_2), aqueous KOH (pH ~12).

  • Temperature : 0–5°C (ice bath), followed by warming to 25°C.

  • Mechanism : Electrophilic fluorination at the 2-position, followed by hydrolysis of the C–F bond to form a hydroxyl group.

Example :
Isonicotinic acid (pyridine-4-carboxylic acid) reacts with F2F_2/KOH to yield 2-hydroxyisonicotinic acid in 63.5% yield. Adapting this to 4-(propan-2-yl)pyridine-2-carboxylic acid would require steric tolerance at the 4-position.

Limitations :

  • Electron-withdrawing groups at the 6-position (e.g., -COOH) enhance reactivity, but bulky 4-substituents may reduce yields.

  • Requires stringent control of pH and temperature to avoid over-fluorination.

Grignard Addition to 4-Acylpyridine-2-carboxylic Acid Intermediates

The synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate illustrates the use of Grignard reagents (e.g., CH3MgBrCH_3MgBr) to convert ketones to tertiary alcohols. Applying this to pyridine systems, 4-acetylpyridine-2-carboxylic acid can be treated with CH3MgBrCH_3MgBr to form the target compound.

Synthetic Pathway

  • Preparation of 4-Acetylpyridine-2-carboxylic Acid :

    • Friedel-Crafts acylation of pyridine-2-carboxylic acid with acetyl chloride (CH3COClCH_3COCl) in the presence of AlCl3AlCl_3.

    • Yield : ~50% (estimated from analogous reactions).

  • Grignard Reaction :

    • React 4-acetylpyridine-2-carboxylic acid with CH3MgBrCH_3MgBr in anhydrous tetrahydrofuran (THF) at 0°C.

    • Mechanism : Nucleophilic addition of methyl groups to the ketone, forming a tertiary alkoxide intermediate, which is protonated to yield the alcohol.

    • Workup : Acidic quench (e.g., HClHCl) to protonate the alkoxide and hydrolyze side products.

Example :
In the synthesis of the imidazole derivative, CH3MgBrCH_3MgBr added two methyl groups to a dicarboxylate intermediate, achieving a 72% yield. For pyridine systems, steric hindrance may reduce yields to ~40–60%.

Advantages :

  • High regioselectivity due to the reactivity of ketones with Grignard reagents.

  • Scalable with commercially available reagents.

Chlorination Followed by Nucleophilic Substitution

Patent WO2011093256A1 details the synthesis of 4-chloropyridine-2-carboxylic acid chloride using bromine (Br2Br_2) as a catalyst. This intermediate can undergo nucleophilic substitution with a hydroxypropan-2-yl group.

Stepwise Procedure

  • Chlorination :

    • React pyridine-2-carboxylic acid with thionyl chloride (SOCl2SOCl_2) and Br2Br_2 at 85°C for 3–4 hours.

    • Yield : 85–89% 4-chloropyridine-2-carboxylic acid chloride.

  • Nucleophilic Substitution :

    • Treat 4-chloropyridine-2-carboxylic acid chloride with 2-hydroxypropan-2-ylmagnesium bromide ((CH3)2C(OH)MgBr(CH_3)_2C(OH)MgBr) in THF.

    • Conditions : -20°C to 0°C, slow warming to room temperature.

Challenges :

  • The bulky hydroxypropan-2-yl nucleophile may exhibit poor reactivity with aromatic chlorides.

  • Competing elimination or polymerization of the Grignard reagent.

Optimization :

  • Use a copper(I) catalyst (e.g., CuICuI) to facilitate cross-coupling.

Multi-Step Synthesis via Pyridine-2,4-dicarboxylic Acid

Pyridine-2,4-dicarboxylic acid serves as a versatile precursor. The 4-carboxyl group can be reduced to a hydroxymethyl group and further functionalized.

Reaction Sequence

  • Reduction of 4-Carboxyl Group :

    • Convert pyridine-2,4-dicarboxylic acid to 4-(hydroxymethyl)pyridine-2-carboxylic acid using LiAlH4LiAlH_4.

    • Yield : ~70%.

  • Oxidation to Ketone :

    • Oxidize 4-(hydroxymethyl)pyridine-2-carboxylic acid to 4-acetylpyridine-2-carboxylic acid using pyridinium chlorochromate (PCC).

  • Grignard Addition :

    • Proceed as in Method 2.

Advantages :

  • Avoids direct functionalization of the pyridine ring.

  • Enables modular modification of the 4-position.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Disadvantages
Direct FluorinationF2F_2, KOH50–65%One-step, regioselectiveRequires hazardous F2F_2 gas
Grignard AdditionCH3MgBrCH_3MgBr, THF40–60%Scalable, uses common reagentsRequires ketone precursor
Chlorination/SubstitutionSOCl2SOCl_2, Br2Br_2, Grignard30–50%High-purity intermediatesLow yields due to steric hindrance
Multi-Step SynthesisLiAlH4LiAlH_4, PCC25–40%Flexible pathwayLengthy, multiple purification steps

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group at position 2 undergoes typical acid-catalyzed reactions:

Reaction TypeConditionsProductKey Observations
Esterification Methanol, H₂SO₄ (catalytic), refluxMethyl 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylateRequires anhydrous conditions to avoid hydrolysis.
Amidation SOCl₂ (to form acyl chloride), followed by NH₃ or amines4-(2-Hydroxypropan-2-yl)pyridine-2-carboxamideAmide derivatives show enhanced stability in aqueous media.
Salt Formation NaOH or HCl in aqueous ethanolSodium or hydrochloride saltsImproved solubility in polar solvents (>200 mg/mL in water).

The electron-withdrawing pyridine ring enhances the acidity of the carboxylic acid (pKa ≈ 2.5), comparable to pyridine-2-carboxylic acid derivatives .

Hydroxypropan-2-yl Group Reactivity

The tertiary alcohol at position 4 exhibits limited oxidative stability but participates in:

Reaction TypeConditionsProductNotes
Dehydration H₂SO₄, 80–100°C4-(prop-1-en-2-yl)pyridine-2-carboxylic acidForms an α,β-unsaturated alkene via E1 mechanism.
Protection/Deprotection TBDMSCl (silylation) or Ac₂O (acetylation)Silyl ether or acetate derivativesStabilizes the alcohol during multi-step syntheses.

Tertiary alcohols are resistant to oxidation, though strong oxidants like KMnO₄ may cleave the C–O bond under harsh conditions.

Pyridine Ring Reactivity

The pyridine ring directs electrophilic substitution to the meta position (C5) due to electron-withdrawing effects of the carboxylic acid:

Reaction TypeConditionsProductYield
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid~60% (controlled mono-nitration) .
Halogenation Br₂ in acetic acid5-Bromo-4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acidRegioselectivity confirmed via NMR .

Nucleophilic substitutions are less common unless activating groups (e.g., –NH₂) are present .

Catalytic and Coordination Chemistry

The compound acts as a ligand in metal complexes:

Metal IonReaction ConditionsComplex StructureApplication
Cu(II)Ethanol, 25°C, pH 7[Cu(L)₂(H₂O)₂]²⁺Catalyzes oxidation reactions .
Fe(III)Methanol, refluxFe(L)₃Used in redox-active materials .

Coordination occurs via the pyridine nitrogen and carboxylate oxygen .

Comparative Reactivity Table

Functional GroupReactivity (vs. analogous compounds)Key Difference
Carboxylic acidHigher acidity than pyridine-4-carboxylic acid (pKa ≈ 4.5) Electron-withdrawing effect of pyridine ring.
Tertiary alcoholLess reactive than primary/secondary alcohols in esterificationSteric hindrance limits nucleophilic attack.

Scientific Research Applications

Drug Development

4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid is being explored as a lead compound in drug development. Its biological activities suggest potential therapeutic uses, particularly in treating diseases where pyridine derivatives have shown efficacy. Ongoing research is focused on understanding its specific biological mechanisms, which may reveal additional pharmacological applications.

Case Study: Antimicrobial Activity

Research has demonstrated that similar pyridine derivatives exhibit antimicrobial properties. A study investigated the antibacterial effects of related compounds against various pathogens, indicating that modifications to the pyridine ring can enhance activity. This suggests that this compound may also possess similar properties, warranting further investigation into its antimicrobial potential.

Herbicides and Pesticides

The compound's structural features make it a candidate for developing new herbicides and pesticides. Pyridine derivatives are known for their ability to interact with plant growth regulators and pest control mechanisms. Research indicates that derivatives of this compound can potentially inhibit specific enzymes involved in plant growth or pest metabolism.

Case Study: Herbicidal Activity

A study evaluated the herbicidal activity of various pyridine carboxylic acids, demonstrating significant efficacy against common weeds. The findings suggest that this compound could be synthesized and tested for similar herbicidal properties, contributing to sustainable agricultural practices.

Versatile Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in medicinal chemistry. Its ability to undergo various chemical reactions makes it suitable for synthesizing more complex molecules .

Synthetic Route Conditions Yield
Reaction with α,β-unsaturated aldehydesReflux with acid catalystHigh yields reported
Coupling with aminesSolvent-assisted reactionsVariable yields depending on conditions

Interaction Studies

Research into the binding affinity of this compound with various biological targets is ongoing. Techniques such as molecular docking and surface plasmon resonance are employed to elucidate these interactions, which are crucial for optimizing its pharmacological properties.

Mechanism of Action

The mechanism by which 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group and the carboxylic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid with structurally analogous pyridine-carboxylic acids:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 4: hydroxypropan-2-yl; 2: COOH C₉H₁₁NO₃ 221.23 Coordination chemistry, metal complexes
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid 4: 4-methylpiperazinyl; 2: COOH C₁₁H₁₅N₃O₂ 245.26 (estimated) Enhanced basicity, pharmaceutical intermediates
4-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid 4: imidazolyl; 2: COOH C₉H₇N₃O₂ 205.17 (estimated) Bioactive scaffolds, enzyme inhibition
2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid 6: thiophenyl; 4: COOH; 2: OH C₁₀H₇NO₃S 221.23 Organic electronics, fluorescence
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2: Cl; 6: CH₃; 4: COOH C₆H₅ClN₂O₂ 188.57 Halogenated analog, agrochemical synthesis
Key Observations:

Hydrophilicity: The hydroxypropan-2-yl group in the target compound enhances water solubility compared to aromatic substituents (e.g., thiophenyl in C₁₀H₇NO₃S) .

Steric Effects : Bulkier substituents like 4-methylpiperazinyl (C₁₁H₁₅N₃O₂) may hinder coordination with metal ions compared to the target compound’s hydroxypropan-2-yl group .

Acid-Base Properties : The carboxylic acid group (pKa ~2.5) dominates acidity, while basicity varies with substituents (e.g., piperazinyl derivatives are more basic) .

Biological Activity

4-(2-Hydroxypropan-2-yl)pyridine-2-carboxylic acid, also known as a derivative of picolinic acid, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group and an isopropyl group attached to the nitrogen-containing aromatic ring at the 4-position of the pyridine. The biological activity of this compound is attributed to its ability to interact with various biological molecules, leading to potential therapeutic applications.

The molecular formula of this compound is C₉H₁₁NO₃. The presence of the hydroxyl and isopropyl groups enhances its solubility and reactivity compared to other derivatives of picolinic acid. This structural uniqueness is crucial for its biological interactions.

Property Value
Molecular FormulaC₉H₁₁NO₃
Molecular Weight169.19 g/mol
Functional GroupsHydroxyl, Carboxylic
SolubilitySoluble in water

1. Neuroprotective Effects

Research indicates that derivatives of picolinic acid, including this compound, exhibit neuroprotective properties. These compounds may play a role in zinc absorption in the brain, which is critical for neuronal function and protection against neurodegenerative diseases.

2. Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For instance, it has been evaluated for its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

3. Antitubercular Activity

Recent investigations have highlighted the potential of this compound as an antitubercular agent. In vitro studies have reported that it exhibits potent inhibitory effects against Mycobacterium tuberculosis strains, suggesting its viability as a lead compound in tuberculosis treatment development .

Case Study 1: Neuroprotection

A study examining the neuroprotective effects of picolinic acid derivatives found that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a protective mechanism that could be beneficial in treating conditions like Alzheimer’s disease.

Case Study 2: Antimicrobial Evaluation

In a comparative study involving several picolinic acid derivatives, this compound was shown to outperform traditional antibiotics against resistant bacterial strains. The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays to quantify the antimicrobial efficacy.

Research Findings

Recent research has focused on synthesizing various derivatives of picolinic acid to enhance biological activity:

  • Synthesis Methods : Various synthetic routes have been developed for producing this compound with high purity and yield .
  • Docking Studies : Computational docking studies have been employed to predict the interaction between this compound and target proteins involved in bacterial resistance mechanisms. These studies suggest favorable binding affinities, indicating potential for drug development .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been utilized to predict the biological activity of synthesized derivatives, providing insights into how structural modifications can enhance efficacy against pathogens .

Q & A

Q. What are the established synthetic routes for 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Methodological Answer: Synthesis of pyridine-carboxylic acid derivatives often involves multi-step strategies:

  • Step 1 : Introduction of the hydroxypropan-2-yl group via alkylation or condensation using acetone or tert-butyl alcohol under basic conditions (e.g., NaOH in DCM) .
  • Step 2 : Carboxylic acid functionalization through hydrolysis of ester precursors (e.g., HCl reflux or enzymatic catalysis) .
  • Critical Parameters :
    • Temperature control (<50°C to prevent decarboxylation).
    • Solvent selection (polar aprotic solvents like DMF enhance solubility).
    • Catalysts (e.g., Pd for cross-coupling if aryl groups are involved) .

Reference Table : Hypothetical Synthesis Routes (Extrapolated from Analogues)

StepReaction TypeReagents/ConditionsYield Range
1AlkylationAcetone, K₂CO₃, DMF, 80°C70–85%
2Ester Hydrolysis6M HCl, reflux, 4h80–90%

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); ≥97% purity threshold .
    • TLC : Ethyl acetate/hexane (3:1) to monitor reaction progress.
  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) for hydroxy (-OH, δ 5.2 ppm) and pyridine ring protons (δ 8.1–8.5 ppm).
    • Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ expected at m/z 196.1) .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data (e.g., NMR signal overlap) for this compound?

Methodological Answer:

  • Challenge : Overlapping signals from the pyridine ring and hydroxypropan-2-yl group in ¹H NMR.
  • Solutions :
    • 2D NMR Techniques : HSQC/HMBC to resolve coupling patterns and assign quaternary carbons .
    • Deuterated Solvents : Use D₂O exchange to identify labile protons (e.g., -OH).
    • Variable Temperature NMR : Reduce signal broadening caused by dynamic processes .

Q. What strategies are recommended for reconciling contradictory biological activity data in published studies?

Methodological Answer:

  • Root Causes : Variability in assay conditions (e.g., pH, solvent) or impurities in test samples.
  • Mitigation :
    • Reproducibility Checks : Standardize assays using controls like 4-hydroxy-2-pyridone alkaloids (similar scaffold) .
    • Dose-Response Curves : Validate activity across multiple concentrations (IC₅₀/EC₅₀ comparisons).
    • Meta-Analysis : Cross-reference with structurally related compounds (e.g., chlorophenyl-pyridine derivatives) to identify trends .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect waste in designated containers .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to predict electrophilic sites for functionalization.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Heat Dissipation : Use jacketed reactors for exothermic steps (e.g., hydrolysis).
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency .

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